molecular formula C7H7FO B1304799 5-Fluoro-2-methylphenol CAS No. 452-85-7

5-Fluoro-2-methylphenol

Cat. No.: B1304799
CAS No.: 452-85-7
M. Wt: 126.13 g/mol
InChI Key: CKJOSIHYVLHIER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenol can be synthesized by reacting 2-methylphenol with hydrogen fluoride . The reaction typically involves the use of a catalyst or a solvent to promote the reaction. The reaction conditions may vary, but it generally requires controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and ability to form stable bonds with various biological molecules. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, the compound’s phenolic structure allows it to participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methylphenol is unique due to its specific arrangement of the fluorine and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. Its antimicrobial and antioxidant activities, combined with its versatility as a synthetic intermediate, make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJOSIHYVLHIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379129
Record name 5-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-85-7
Record name 5-Fluoro-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7 mL of a hot solution of concentrated sulfuric acid in 21 mL of water was added to 5-fluoro-2-methylphenylamine (5 g, 40 mmol). The mixture was cooled in an ice bath for 30 minutes and treated with a solution of sodium nitrite (3.38 g, 48 mmol) in 10 mL of water over a period of 10 minutes. After stirring at 0° C. for 45 minutes, the reaction was diluted with 20 mL of cold water and treated with 0.3 g of urea. The resulting mixture was added to a stirred solution of 11 mL of concentrated sulfuric acid in 10 mL of water containing 15 g of anhydrous sodium sulfate at 130° C. over 10 minutes. After an additional 5 minutes at 130° C., the reaction was allowed to cool to room temperature and was extracted with three 100 mL portions of dichloromethane. The combined organic layers were washed with two 50 mL portions of water and concentrated in vacuo. The reddish oil was dissolved in 250 mL of diethyl ether and washed with three 50 mL portions of 10% aqueous sodium hydroxide. The combined aqueous sodium hydroxide extracts were washed with two 50 mL portions of diethyl ether. The basic layer was acidified with 1 N aqueous HCl and extracted with three 100 mL portions of dichloromethane. The combined dichloromethane layers were washed with two 50 mL portions of brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give a light reddish liquid. The crude was purified by chromatography on SiO2 (10% ethyl acetate in hexanes) to give 5 g of 5-fluoro-2-methylphenol as a light brownish oil (99% yield).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hot solution
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
3.38 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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